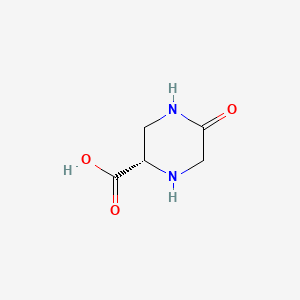(S)-5-Oxopiperazine-2-carboxylic acid
CAS No.: 135630-97-6
Cat. No.: VC3283777
Molecular Formula: C5H8N2O3
Molecular Weight: 144.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 135630-97-6 |
|---|---|
| Molecular Formula | C5H8N2O3 |
| Molecular Weight | 144.13 g/mol |
| IUPAC Name | (2S)-5-oxopiperazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H8N2O3/c8-4-2-6-3(1-7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1 |
| Standard InChI Key | CJFBRFWMGHQBFJ-VKHMYHEASA-N |
| Isomeric SMILES | C1[C@H](NCC(=O)N1)C(=O)O |
| SMILES | C1C(NCC(=O)N1)C(=O)O |
| Canonical SMILES | C1C(NCC(=O)N1)C(=O)O |
Introduction
Chemical Properties and Structural Characteristics
(S)-5-Oxopiperazine-2-carboxylic acid is a chiral heterocyclic compound containing a piperazine ring with a carbonyl group at position 5 and a carboxylic acid functionality at position 2. The (S) designation indicates the specific stereochemistry at the C-2 position, which is critical for its biological activities and conformational properties.
Basic Physicochemical Properties
The compound has a molecular formula of C5H8N2O3 with a molecular weight of 144.13 g/mol. It is identified by the CAS number 135630-97-6 and can be represented by the IUPAC name (2S)-5-oxopiperazine-2-carboxylic acid. The standard InChIKey for this compound is CJFBRFWMGHQBFJ-VKHMYHEASA-N, which serves as a unique identifier in chemical databases.
Structural Data
Table 1: Physicochemical Properties of (S)-5-Oxopiperazine-2-carboxylic acid
| Property | Value |
|---|---|
| Molecular Formula | C5H8N2O3 |
| Molecular Weight | 144.13 g/mol |
| CAS Number | 135630-97-6 |
| IUPAC Name | (2S)-5-oxopiperazine-2-carboxylic acid |
| SMILES Notation | C1C@HC(=O)O |
| Standard InChIKey | CJFBRFWMGHQBFJ-VKHMYHEASA-N |
Hydrochloride Salt Form
(S)-5-Oxopiperazine-2-carboxylic acid is also available as a hydrochloride salt, which offers different physicochemical properties that may be advantageous for certain applications. The hydrochloride salt has the molecular formula C5H9ClN2O3 and a molecular weight of 180.59 . It is identified by the CAS number 1621961-57-6 .
Table 2: Comparison Between Free Acid and Hydrochloride Salt
| Property | Free Acid | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C5H8N2O3 | C5H9ClN2O3 |
| Molecular Weight | 144.13 g/mol | 180.59 g/mol |
| CAS Number | 135630-97-6 | 1621961-57-6 |
| IUPAC Name | (2S)-5-oxopiperazine-2-carboxylic acid | (2S)-5-oxopiperazine-2-carboxylic acid hydrochloride (1:1) |
| InChIKey | CJFBRFWMGHQBFJ-VKHMYHEASA-N | XDOSJCFGYLXAHC-DFWYDOINSA-N |
Synthetic Methodologies
Synthetic Route from L-Serine
A straightforward and efficient synthetic pathway for (S)-5-Oxopiperazine-2-carboxylic acid has been developed starting from L-serine and ethyl glyoxylate . This stereoselective synthesis allows for the preparation of the compound while preserving the chiral center.
The synthesis typically involves multiple steps:
-
Reaction of L-serine with ethyl glyoxylate to establish the core structure
-
Cyclization to form the piperazinone ring
-
Protecting group manipulations to obtain the desired functionality
-
Final deprotection to yield the target compound
The corresponding (R)-enantiomer can be synthesized using the same methodology but starting with D-serine instead of L-serine .
Protection Strategies
N-Boc protected derivatives of (S)-5-Oxopiperazine-2-carboxylic acid are commonly synthesized as intermediates or for direct use in peptide coupling reactions . The N-Boc protection strategy provides:
-
Enhanced stability during subsequent reactions
-
Compatibility with various peptide coupling methodologies
-
Controlled reactivity at the secondary amine position
Applications in Peptidomimetics
Conformational Properties in Peptide Structures
| Tetrapeptide | Observed Conformations | Ratio | Method of Analysis |
|---|---|---|---|
| Boc-Val-(S)-PCA-Gly-Leu-OMe | Cis-trans isomerization of tertiary amide bond | 40%:60% | 1H NMR spectroscopy |
| Boc-Val-(R)-PCA-Gly-Leu-OMe | γ-turn and type II β-turn conformations | Equilibrium | 1H NMR spectroscopy |
Biological Applications and Related Compounds
Antimicrobial Activity in Related Structures
While the search results don't specifically mention biological activities of (S)-5-Oxopiperazine-2-carboxylic acid itself, related structures such as dipeptide derivatives containing (S)-5-oxopyrrolidine-2-carboxylic acid have shown promising antimicrobial activities . These compounds have been tested against both bacterial and fungal strains.
A library of novel dipeptide derivatives containing the (S)-5-oxopyrrolidine-2-carboxylic acid moiety was designed and synthesized using solid-phase peptide synthesis protocols. These compounds demonstrated varying degrees of antimicrobial activity against Gram-positive bacteria (Streptococcus pyogenes and Staphylococcus aureus), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and fungi (particularly Candida albicans) .
Structure-Activity Relationships
In related compounds, the incorporation of specific amino acids like histidine and cysteine into the peptide chain significantly enhanced antimicrobial activity . This suggests that appropriately designed peptides containing (S)-5-Oxopiperazine-2-carboxylic acid might also exhibit similar biological properties, though specific studies would be needed to confirm this.
Research Applications
Use in Medicinal Chemistry
The unique conformational properties of (S)-5-Oxopiperazine-2-carboxylic acid make it a valuable building block in medicinal chemistry, particularly for the design of peptidomimetics that can mimic bioactive peptides while offering improved pharmacokinetic properties. These applications include:
-
Development of conformationally restricted peptide analogs
-
Design of enzyme inhibitors
-
Creation of peptide-based drug candidates with enhanced stability
-
Study of structure-activity relationships in bioactive peptides
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume